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Brevinin-1AVa

Cat. No.: B1577969
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1AVa is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Moor frog ( Rana arvalis ) . This cationic, amphipathic peptide features a primary amino acid sequence of FLPLLAASFACTVTKKC and a characteristic disulfide bridge forming a C-terminal cyclic heptapeptide, known as a "Rana box," a structural motif common to the Brevinin-1 family . As a member of this family, this compound is part of a rich group of amphibian host-defense peptides studied for their potent, broad-spectrum activity against various microorganisms . Its primary mechanism of action is believed to involve interaction with microbial membranes. In aqueous environments, the peptide is largely unstructured but adopts an amphipathic α-helical conformation in hydrophobic, membrane-mimetic settings . This structural shift facilitates the disruption of the phospholipid bilayer, leading to membrane permeabilization and cell death, often through a non-pore forming, "carpet-like" model . Researchers utilize this compound to explore the structure-activity relationships of AMPs, their selectivity for bacterial versus mammalian cells, and their potential as novel therapeutic agents against drug-resistant pathogens . The product is supplied as a lyophilized powder with high purity (>95%) and is intended for research applications only . It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

FLPLLAASFACTVTKKC

Origin of Product

United States

Isolation and Characterization Methodologies for Brevinin 1ava

Collection and Processing of Amphibian Skin Secretions

The initial step in isolating Brevinin-1AVa is the collection of skin secretions from the host amphibian. A common and non-invasive method involves mild electrical stimulation or the administration of norepinephrine, which induces the release of peptides from the granular glands. mdpi.comspringernature.comnih.gov This process is considered ethically sound and does not typically cause distress to the animals. mdpi.comspringernature.com

Once collected, the crude secretions undergo several processing steps to prepare them for purification. These steps generally include:

Centrifugation: To remove cellular debris and other insoluble materials. bohrium.com

Lyophilization (Freeze-drying): To concentrate the sample by removing water, which also aids in its long-term preservation. nih.govmdpi.com The lyophilized secretion can be stored at low temperatures, such as -20°C, to maintain the stability of the peptides. mdpi.com

Peptide Purification Techniques

Following initial processing, the complex mixture of proteins and peptides in the skin secretion must be separated to isolate this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for purifying peptides from complex biological mixtures. nih.govtubitak.gov.tr In this method, the lyophilized crude skin secretion is redissolved and injected into an HPLC system. mdpi.com

The separation is typically performed on a C18 or a similar hydrophobic stationary phase column. springernature.comnih.gov A gradient of increasing organic solvent, commonly acetonitrile (B52724) in the presence of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides from the column based on their hydrophobicity. nih.govmdpi.com The effluent is monitored by a UV detector, and fractions are collected. mdpi.com Fractions containing peptides of interest are identified for further analysis.

Mass Spectrometry-Based Identification

Mass spectrometry (MS) is an indispensable tool for the precise identification and structural characterization of purified peptides like this compound. springernature.comnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed to determine the molecular mass of the purified peptide with high accuracy. nih.govnih.govmdpi.com

To determine the primary amino acid sequence, tandem mass spectrometry (MS/MS) is utilized. nih.govmdpi.com In this process, the peptide ion of interest is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern allows for the de novo sequencing of the peptide. springernature.comnih.gov

cDNA Cloning and Gene Expression Analysis of this compound Precursors

To understand the genetic basis of this compound production, molecular cloning techniques are employed to identify the cDNA that encodes its precursor protein. nih.govmdpi.com This approach provides insights into the biosynthesis of the peptide.

The process begins with the extraction of messenger RNA (mRNA) from the frog's skin or skin secretions. nih.gov This mRNA is then used as a template for reverse transcription to synthesize complementary DNA (cDNA). pcrbio.compcrbio.com A technique known as 3'-Rapid Amplification of cDNA Ends (3'-RACE) is often used in conjunction with degenerate primers designed from highly conserved regions of other known antimicrobial peptide precursors to amplify the full-length cDNA sequence. nih.gov

The amplified cDNA products are then cloned into a suitable vector and sequenced. nih.govhorizondiscovery.com The resulting nucleotide sequence can be translated to reveal the full amino acid sequence of the this compound precursor protein. nih.govnih.gov This precursor typically consists of a signal peptide, an acidic pro-region, and the mature peptide sequence. Analysis of the precursor structure provides valuable information about the post-translational processing events that lead to the formation of the active this compound peptide. Gene expression analysis can then be performed to study the regulation and tissue-specific expression of the this compound gene. nih.gov

Structural Biology of Brevinin 1ava

Primary Amino Acid Sequence Analysis

The primary structure of a protein, its amino acid sequence, is the foundation of its three-dimensional structure and function. Analysis of the Brevinin-1AVa sequence reveals specific motifs and conserved residues that are hallmarks of the brevinin-1 (B586460) family.

Identification of Conserved Motifs (e.g., N-terminal FLP, C-terminal Rana Box)

Brevinin-1 peptides, including this compound, typically possess a highly conserved N-terminal tripeptide, Phenylalanine-Leucine-Proline (FLP). nih.gov This hydrophobic motif is crucial for the peptide's interaction with and insertion into microbial membranes. nih.govresearchgate.net

At the C-terminus, a defining feature of most brevinin-1 peptides is the "Rana box". researchgate.netmdpi.com This is a cyclic heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24. nih.govmdpi.com The general structure of the Rana box is Cys-(Xaa)n-Cys, where 'Xaa' can be various amino acids and 'n' is usually 4 or 5. mdpi.comresearchgate.net This structural motif is thought to be important for the biological activity of many ranid frog AMPs. frontiersin.orgmdpi.com While some studies suggest the Rana box is critical for the antimicrobial effect, others have found that its removal does not always abolish activity, and in some cases, can even enhance it for certain brevinin subfamilies. mdpi.comfrontiersin.org

Motif Location Typical Sequence/Structure Significance
N-terminal FLPN-terminusPhenylalanine-Leucine-ProlineHydrophobic interactions, membrane insertion nih.govresearchgate.net
C-terminal Rana BoxC-terminusCys-(Xaa)4-5-Cys disulfide bridgeStructural stabilization, biological activity researchgate.netmdpi.comnih.govmdpi.com

Secondary and Tertiary Structural Features in Biological Mimetic Environments

In aqueous solutions, many antimicrobial peptides like brevinins exist in a random coil conformation. However, upon encountering a membrane-like environment, they adopt a more defined secondary and tertiary structure, which is essential for their function. nih.govresearchgate.net

Alpha-Helical Conformation

In membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or lipid micelles, brevinin-1 peptides, including what can be inferred for this compound, typically fold into an amphipathic alpha-helical structure. nih.govscilit.comnih.gov This means that the helix has distinct hydrophobic and hydrophilic faces. The hydrophobic face interacts with the lipid core of the microbial membrane, while the hydrophilic, often cationic, face remains exposed to the aqueous environment or interacts with the phospholipid head groups. nih.gov This amphipathic nature is a key characteristic of many membrane-active peptides. mdpi.com The alpha-helix is a common secondary structural element stabilized by hydrogen bonds between backbone carbonyl and amide groups. creative-biolabs.comlibretexts.org

Influence of Disulfide Bridges on Structural Stability

The disulfide bridge within the C-terminal Rana box plays a significant role in the structural stability of brevinin-1 peptides. iiitd.edu.in This covalent bond helps to constrain the peptide's conformation, reducing the entropy of the unfolded state and thereby stabilizing the folded structure. wikipedia.orgmdpi.com While the disulfide bond contributes to the stability of the alpha-helical structure, its direct necessity for antimicrobial activity can vary among different brevinin peptides. nih.goviiitd.edu.in In some cases, the rigidification of the structure by the disulfide bond enhances its membrane-disrupting capabilities, while in others, a more flexible structure might be advantageous. nih.govmdpi.com The disulfide bond is formed between the thiol groups of two cysteine residues. wikipedia.org

Flexible Hinge Regions and Conformational Dynamics

The presence of a proline residue around the midpoint of the brevinin-1 sequence often creates a flexible hinge region. nih.govnih.govnih.gov Proline's unique cyclic structure disrupts the regular pattern of an alpha-helix, introducing a kink. libretexts.org This hinge allows for conformational flexibility, enabling the peptide to adopt a bent or "helix-hinge-helix" structure. nih.govresearchgate.net This flexibility can be crucial for the peptide's ability to effectively insert into and disrupt the complex architecture of a microbial membrane. plos.orgnih.gov The conformational dynamics, or the movement and flexing of the peptide structure, are therefore an integral part of its mechanism of action. asiaresearchnews.commdpi.com

Biophysical Techniques for Structural Elucidation of this compound

The three-dimensional structure of this compound, an antimicrobial peptide, has been primarily investigated using sophisticated biophysical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD). These methods provide detailed insights into the peptide's conformation, which is crucial for its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. For the Brevinin family of peptides, NMR studies have been instrumental in revealing their conformational dynamics in different environments.

While a specific high-resolution NMR structure for this compound is not publicly available in databases like the Protein Data Bank (PDB), extensive research on homologous brevinin peptides, such as Brevinin-1BYa (PDB ID: 6G4I), provides a robust model for its likely structure. rcsb.org These studies consistently show that brevinin peptides are generally unstructured or adopt a random coil conformation in aqueous solutions. nih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), they undergo a significant conformational change. rcsb.org

In these hydrophobic environments, brevinin peptides typically fold into a distinct amphipathic α-helical structure. nih.gov For instance, the solution NMR structure of Brevinin-1BYa in a TFE/water mixture revealed a helix-hinge-helix motif. rcsb.org This structure consists of two α-helical segments connected by a flexible hinge region, often induced by a proline residue. rcsb.orgnih.gov The amphipathic nature of these helices, with hydrophobic residues on one face and hydrophilic/cationic residues on the other, is a key determinant of their antimicrobial activity, facilitating interaction with and disruption of microbial cell membranes.

A study on a related peptide, Brevinin-1GHd, predicted its secondary structure to consist of two α-helices, one near the N-terminus (residues 4-12) and another near the C-terminus (residues 15-19), accounting for approximately 58.3% of the peptide's structure. frontiersin.org This prediction aligns with the structural model of a helix-hinge-helix conformation observed in other brevinin-1 peptides.

Table 1: Predicted Secondary Structure of Brevinin-1GHd

Structural Element Residue Range Length (Amino Acids)
α-Helix 1 4-12 9
α-Helix 2 15-19 5
Coil Remainder 10

Data based on the predicted structure of Brevinin-1GHd. frontiersin.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light. creative-proteomics.com CD studies on the brevinin family of peptides have consistently corroborated the findings from NMR spectroscopy.

In aqueous or buffer solutions, the CD spectra of brevinin peptides are characteristic of a random coil conformation. nih.gov This is indicated by a strong negative band around 200 nm. However, upon introduction of a membrane-mimetic solvent like TFE, the spectra undergo a dramatic change, indicative of a transition to a predominantly α-helical structure. nih.gov This is characterized by the appearance of two negative bands at approximately 208 and 222 nm, and a strong positive band around 192 nm.

For example, a study on a novel brevinin-like peptide, LFB, demonstrated this conformational flexibility through CD spectroscopy. nih.gov The peptide exhibited a random coil structure in an aqueous buffer, but adopted a clear α-helical conformation in the presence of TFE. nih.gov This transition is a hallmark of many antimicrobial peptides that are unstructured in circulation but fold upon encountering the microbial membrane.

Table 2: Typical CD Spectral Features of Brevinin Peptides in Different Solvents

Solvent Conformation Characteristic CD Bands (nm)
Aqueous Buffer Random Coil Strong negative band ~200 nm
TFE/Water Mixture α-Helix Negative bands at ~208 and ~222 nm; Positive band at ~192 nm

This table represents generalized findings for the Brevinin-1 family of peptides.

These biophysical techniques collectively reveal that this compound likely exists as a flexible, unstructured peptide in an aqueous environment and folds into a defined amphipathic α-helical structure upon interacting with the hydrophobic environment of a cell membrane. This structural transition is a critical aspect of its mechanism of action.

Molecular Mechanisms of Action of Brevinin 1ava

Membrane Interaction and Disruption

The primary mechanism by which Brevinin-1AVa and related peptides exert their antimicrobial effects is through direct interaction with and subsequent disruption of the cell membrane. researchgate.netmdpi.com This process is initiated by the peptide's physical and chemical properties that favor association with microbial membranes over host cell membranes.

Electrostatic Interactions with Anionic Membrane Components

The initial contact between this compound and a target cell is largely governed by electrostatic interactions. wikipedia.org Like other cationic antimicrobial peptides, this compound possesses a net positive charge, which facilitates its attraction to the negatively charged components of bacterial membranes. nih.govnih.gov These anionic components, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria, create a net negative surface charge that draws the cationic peptide towards the cell. nih.govnih.gov The presence of cationic amino acid residues in the Brevinin-1 (B586460) peptide family is crucial for this initial binding step. nih.gov

Permeabilization of Cell Membranes

Following the initial electrostatic binding, Brevinin-1 peptides, including likely this compound, proceed to permeabilize the cell membrane. This disruption of the membrane's barrier function is a key step in their antimicrobial action. researchgate.net Studies on related Brevinin-1 peptides have shown that they can cause leakage of cellular contents, indicating a loss of membrane integrity. researchgate.net The ability of these peptides to traverse the membrane and induce permeability is linked to their amphipathic α-helical structure, which they adopt in a hydrophobic, membrane-mimicking environment. nih.govmdpi.com This structure allows for the insertion of the peptide into the lipid bilayer, leading to the formation of transient pores or other membrane-destabilizing effects. wikipedia.org

Mechanistic Models of Membrane Perturbation (e.g., Barrel-Stave, Carpet Model, Toroidal Pore)

Several models have been proposed to describe the precise mechanism by which Brevinin-1 peptides perturb the lipid bilayer. While the exact model may vary between different peptides and environmental conditions, the main theories include the barrel-stave, carpet, and toroidal pore models. nih.gov

Barrel-Stave Model: In this model, several peptide monomers insert themselves perpendicularly into the membrane, arranging themselves in a ring-like structure similar to the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel through which ions and other molecules can pass. nih.gov

Carpet Model: According to this model, the peptides accumulate on the surface of the membrane, lying parallel to the lipid headgroups, much like a carpet. Once a critical concentration is reached, the peptides induce a detergent-like effect, causing a widespread disruption of the membrane and the formation of micelles. nih.govmdpi.com

Toroidal Pore Model: This model is a hybrid of the barrel-stave and carpet models. The peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore that is lined by both the peptides and the lipid head groups. This creates a more fluid and less-defined pore structure compared to the barrel-stave model. nih.gov

Positional studies of a related peptide, Brevinin-1BYa, suggest that its helical segments lie parallel to the micellar surface, which is more consistent with a non-pore-forming mechanism like the carpet model. uniprot.org

Studies on Membrane Depolarization and Integrity

A direct consequence of membrane permeabilization by Brevinin-1 peptides is the depolarization of the membrane potential. google.com The formation of pores or other disruptions in the membrane allows for the uncontrolled passage of ions, leading to the dissipation of the electrochemical gradient across the membrane. google.com Flow cytometry analysis using voltage-sensitive dyes has demonstrated that amidated Brevinin-1 peptides can depolarize the membranes of both S. aureus and V. cholerae. google.com Assays measuring the release of intracellular components have confirmed that this depolarization is accompanied by a loss of membrane integrity. researchgate.net

Intracellular Targets and Pathways

While the primary mode of action for most Brevinin-1 peptides is considered to be membrane disruption, the possibility of intracellular targets cannot be entirely ruled out for all antimicrobial peptides. mdpi.comwikipedia.org For some antimicrobial peptides, after crossing the cell membrane, they can interfere with essential cellular processes such as DNA and protein synthesis. mdpi.comwikipedia.org

However, for this compound specifically, there is currently a lack of direct scientific evidence identifying any intracellular targets or pathways that it might modulate. Research on the Brevinin family has predominantly focused on their membrane-disrupting activities. researchgate.netresearchgate.net

Influence on Mitochondrial Membrane Potential and ATP Levels

While direct studies on this compound's specific impact on mitochondrial function are not extensively documented, research on closely related peptides within the Brevinin family provides significant insights into its probable mechanisms. The integrity of the mitochondrial membrane potential (ΔΨm) and cellular ATP levels are critical for cell viability, and their disruption is a common mechanism for antimicrobial and anticancer peptides. dojindo.co.jpfrontiersin.orgpromega.co.uk

Studies on Brevinin-2R, a peptide from the skin of the frog Rana ridibunda, have demonstrated that it can induce a decrease in both the mitochondrial membrane potential and total cellular ATP levels in cancer cells. nih.govnih.gov This disruption of the mitochondrial energy-transducing machinery is an early indicator of Brevinin-2R-triggered cell death. nih.gov The reduction in ΔΨm suggests that the peptide may interact with and permeabilize the mitochondrial membranes, leading to the dissipation of the proton gradient necessary for ATP synthesis. nih.govnih.gov Consequently, the drop in cellular ATP compromises essential cellular processes, contributing to cell death. nih.govplos.org

Similarly, research on another family member, Brevinin-1RL1, has shown that it induces a loss of mitochondrial membrane potential in human cancer cells. mdpi.com The use of fluorescent probes like JC-1, which aggregates in healthy mitochondria (emitting red fluorescence) but remains in a monomeric form in the cytoplasm of apoptotic cells with depolarized mitochondria (emitting green fluorescence), has been instrumental in demonstrating this effect. mdpi.comresearchgate.net Furthermore, investigations into synthetic Brevinin-1 analogues have included the measurement of intracellular ATP levels, reinforcing the hypothesis that interference with cellular energy homeostasis is a key aspect of the Brevinin family's mode of action. nih.gov

These findings from related Brevinin peptides strongly suggest that a primary mechanism of action for this compound likely involves the targeting of mitochondria, leading to membrane depolarization and a subsequent decline in ATP production.

Table 1: Effects of Brevinin Family Peptides on Mitochondrial Parameters

Peptide NameEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on Cellular ATP LevelsCell Line Studied
Brevinin-2R Decrease nih.govnih.govDecrease nih.govnih.govJurkat, BJAB, MCF-7, L929, A549 nih.govnih.gov
Brevinin-1RL1 Decrease mdpi.comNot ReportedHCT116, A549 mdpi.com

Interaction with Specific Cellular Components and Signaling Pathways (e.g., MAPK Signaling)

The biological activity of Brevinin peptides is not limited to direct membrane disruption but also involves complex interactions with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is a crucial signaling pathway that regulates a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis. mdpi.comembopress.org Evidence from studies on various Brevinin-1 peptides indicates that they can modulate this pathway, particularly in the context of inflammation.

For instance, the peptide Brevinin-1GHd has been shown to possess significant anti-inflammatory properties by inactivating the MAPK signaling pathway. frontiersin.orgnih.gov In macrophages stimulated with lipopolysaccharide (LPS), Brevinin-1GHd was found to suppress the phosphorylation of key MAPK components, including JNK, ERK, and p38. frontiersin.org This inactivation of the MAPK pathway leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov The study revealed that Brevinin-1GHd could reduce the ratio of phosphorylated JNK, ERK, and p38 in a concentration-dependent manner. frontiersin.org

Further research on Brevinin-1FL demonstrated its ability to modulate the AKT/MAPK/NF-κB signaling pathways in response to oxidative stress. nih.gov Similarly, Brevinin-2MP was found to inhibit the LPS-induced upregulation of phosphorylated p38, ERK, and JNK proteins. frontiersin.org This interaction with the MAPK pathway highlights a more nuanced mechanism of action than simple membrane lysis, suggesting that Brevinin peptides can act as immunomodulatory agents.

Table 2: Interaction of Brevinin Family Peptides with MAPK Signaling Pathway

Peptide NameEffect on MAPK PathwayKey Proteins AffectedCell Line Studied
Brevinin-1GHd Inactivation/Suppression of phosphorylation frontiersin.orgnih.govp-JNK, p-ERK, p-p38 frontiersin.orgRAW 264.7 frontiersin.org
Brevinin-1FL Modulation nih.govAKT, MAPK, NF-κB nih.govPC12 nih.gov
Brevinin-2MP Inhibition of phosphorylation frontiersin.orgp-p38, p-ERK, p-JNK frontiersin.orgRAW 264.7 frontiersin.org

Biological Activities and Efficacy Studies of Brevinin 1ava Pre Clinical Focus

Broad-Spectrum Antimicrobial Activity

Brevinin-1 (B586460) peptides are recognized for their extensive antimicrobial activities. These peptides are typically cationic and amphipathic, structural characteristics that facilitate their interaction with the negatively charged membranes of microbes. The family of peptides to which Brevinin-1AVa belongs has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Brevinin-1 peptides, as a class, consistently exhibit potent activity against Gram-positive bacteria. This efficacy is a hallmark of the brevinin family. For instance, research on various brevinin-1 peptides has demonstrated significant inhibitory effects against strains like Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve the disruption of the bacterial membrane.

A critical area of investigation has been the efficacy of brevinin peptides against multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). Several studies on brevinin-1 analogues have shown promising results. For example, a novel brevinin peptide, Brevinin-1BW, demonstrated effective inhibition of a multidrug-resistant strain of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. Another study focusing on engineered brevinin-1pl analogues also confirmed activity against MRSA, with the parent peptide showing an MIC of 2 µM. These findings highlight the potential of peptides from the brevinin-1 family to combat antibiotic-resistant infections.

Table 1: Antibacterial Efficacy of Brevinin-1 Analogues against Gram-Positive Bacteria

Peptide/AnalogueBacteriumMIC
Brevinin-1BWEnterococcus faecalis (ATCC 29212)3.125 µg/mL
Brevinin-1BWStaphylococcus aureus (ATCC 25923)6.25 µg/mL
Brevinin-1BWMultidrug-resistant S. aureus (ATCC 29213)6.25 µg/mL
Brevinin-1plMRSA2 µM
Brevinin-1GHaStaphylococcus aureus2 µM

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. Peptides from the brevinin family have been investigated for their ability to both prevent the formation of and eradicate established biofilms. Brevinin-1GHa, for example, has demonstrated a potent ability to inhibit the growth of S. aureus biofilms and eradicate existing ones. Similarly, Brevinin-1BW has been shown to possess strong biofilm inhibitory and eradication capabilities. The development of antimicrobial peptides with anti-biofilm properties is considered a promising strategy against persistent infections.

The activity of brevinin-1 peptides against Gram-negative bacteria is generally weaker compared to their effect on Gram-positive strains. For instance, Brevinin-1BW showed minimal inhibitory effects on Gram-negative bacteria, with MIC values reported to be ≥100 μg/mL. However, some members of the family, like Brevinin-1GHa, have demonstrated notable activity, with an MIC of 4 μM against Escherichia coli. The structural differences in the outer membrane of Gram-negative bacteria are thought to contribute to this reduced susceptibility.

Table 2: Antibacterial Efficacy of Brevinin-1 Analogues against Gram-Negative Bacteria

Peptide/AnalogueBacteriumMIC
Brevinin-1GHaEscherichia coli4 µM
Brevinin-1BWGram-negative strains≥100 µg/mL

In addition to their antibacterial properties, brevinin-1 peptides often exhibit antifungal activity. Studies have shown that peptides like Brevinin-1GHa are effective against pathogenic fungi, such as Candida albicans, with an MIC of 2 μM. This broad-spectrum activity further underscores the therapeutic potential of the brevinin family.

Table 3: Antifungal Efficacy of a Brevinin-1 Analogue

Peptide/AnalogueFungusMIC
Brevinin-1GHaCandida albicans2 µM
Susceptibility of Multidrug-Resistant Strains (e.g., MRSA)

Antibacterial Efficacy against Gram-Negative Bacteria

Anti-proliferation and Selective Cytotoxicity in Cancer Models

Emerging research has identified the potential of antimicrobial peptides, including those from the brevinin family, as anticancer agents. These peptides can exhibit selective cytotoxicity, preferentially targeting cancer cells over normal cells. This selectivity is attributed to differences in cell membrane composition, with cancer cells often having a higher negative charge on their surface.

Brevinins and their derivatives have demonstrated efficacy against various cancer cell lines, including melanoma and breast cancer, by inducing membrane disruption and apoptosis. For example, studies on Brevinin-1pl and its analogues showed significant inhibitory effects against both MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at a concentration of 10⁻⁴ M. The mechanism often involves the peptide's ability to permeabilize the cancer cell membrane, leading to cell death. The potential for developing these peptides into novel cancer therapeutics is an active area of investigation.

Table 4: Anticancer Activity of a Brevinin-1 Analogue

Peptide/AnalogueCancer Cell LineActivity
Brevinin-1pl and analoguesMCF-7 (Breast Cancer)Significant inhibition at 10⁻⁴ M
Brevinin-1pl and analoguesH838 (Non-small Cell Lung Cancer)Significant inhibition at 10⁻⁴ M

Lack of Specific Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article focusing solely on the chemical compound “this compound” according to the provided outline.

The current body of research provides extensive information on the Brevinin family of peptides as a whole, with detailed studies on several specific analogues such as Brevinin-1GHd, Brevinin-1RL1, Brevinin-1BW, and Brevinin-2R. These studies cover a range of biological activities, including:

Anticancer properties: Many Brevinin peptides exhibit anti-proliferative effects against various cancer cell lines, often through membrane disruption. nih.govnih.gov For instance, Brevinin-1RL1 has been shown to preferentially target and inhibit tumor cells through mechanisms involving both apoptosis and necrosis. nih.gov

Anti-inflammatory and Lipopolysaccharide (LPS)-Neutralizing Activities: Peptides like Brevinin-1GHd and Brevinin-1BW have demonstrated significant anti-inflammatory effects and the ability to bind and neutralize LPS. nih.govnih.govfrontiersin.org

Modulation of Cytokine Release: Specific brevinins can suppress the release of pro-inflammatory cytokines such as TNF-α, NO, IL-6, and IL-1β in cellular models. nih.govfrontiersin.org

In Vivo Efficacy: Some brevinins have shown anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model in mice. nih.govfrontiersin.org

While one database confirms the existence of this compound as an antimicrobial peptide derived from frogs, it does not provide any specific details regarding its anticancer, anti-inflammatory, or LPS-neutralizing activities, nor the mechanisms involved. karishmakaushiklab.com

Given the strict instruction to focus solely on this compound and adhere to a detailed preclinical outline, generating the requested article is not possible without engaging in speculation. Extrapolating the specific findings from other Brevinin peptides to this compound would not be scientifically accurate or appropriate. Therefore, to maintain scientific integrity and adhere to the prompt's constraints, the article cannot be produced at this time. Further research and publication of data specifically on this compound are required to fulfill this request.

LPS Binding Efficiency and Inactivation Mechanisms

Other Biological Activities

Beyond their well-documented antimicrobial properties, peptides of the brevinin family have been investigated for a range of other potential therapeutic applications. These include antiviral effects and the ability to modulate insulin (B600854) secretion, which are of significant interest in preclinical research.

Antiviral Properties (e.g., Herpes Simplex Virus)

While direct studies on the anti-herpes simplex virus (HSV) activity of this compound are not presently available, research on other members of the Brevinin-1 family indicates potential antiviral capabilities.

One study identified Brevinin-1, a peptide from frog skin, as having antiviral activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.net Interestingly, the antiviral effect of Brevinin-1 was preserved even after chemical modification (reduction and carboxamidomethylation), a process that significantly reduced its toxicity to host cells. researchgate.netnih.gov This suggests that the structural features responsible for antiviral action may be distinct from those causing cytotoxicity.

Further research into a 13-residue antibacterial peptide analog, Brevinin-1EMa, and its derivatives demonstrated broad-spectrum antiviral activity. nih.gov These peptides were effective against several enveloped viruses, including Herpes Simplex Virus, with half-maximal effective concentrations (EC50) in the range of 1-5 μM. nih.gov The proposed mechanism of action for these Brevinin-1-related peptides is the disruption of the viral membrane. nih.gov

It is important to note that without direct experimental data on this compound, its specific efficacy against HSV remains speculative. However, the findings for closely related Brevinin-1 peptides provide a strong rationale for future investigation into the antiviral potential of this compound.

Table 1: Antiviral Activity of Brevinin-1 Family Peptides against Herpes Simplex Virus Data presented below is for members of the Brevinin-1 family and not specifically for this compound.

PeptideVirus Strain(s)Key FindingReference
Brevinin-1HSV-1, HSV-2Demonstrated antiviral activity. researchgate.net researchgate.net
Carboxamidomethylated Brevinin-1HSV-1, HSV-2Retained antiviral activity with reduced cytotoxicity. researchgate.netnih.gov researchgate.netnih.gov
Brevinin-1EMa AnalogsHerpes Simplex VirusEffective against enveloped viruses with EC50 of 1-5 μM. nih.gov nih.gov

Insulin-Releasing Potentials

Several studies have highlighted the potential of brevinin peptides to stimulate the release of insulin, suggesting a possible role in the management of diabetes.

Research has shown that Brevinin-1 can stimulate the release of insulin from clonal pancreatic β-cells (BRIN-BD11) in a concentration-dependent manner. nih.gov This insulinotropic effect has been observed with other members of the Brevinin-1 family as well. For instance, Brevinin-1E, isolated from the skin secretions of the Sahara frog (Pelophylax saharicus), was also found to possess significant insulin-releasing activity. researchgate.net

A study focusing on peptides from the Northern leopard frog (Lithobates pipiens) identified Brevinin-1Pa, which induced a 1.8-fold increase in insulin release from BRIN-BD11 cells. researchgate.net Another peptide, Brevinin-1CBb, demonstrated a significant, dose-dependent stimulation of insulin release from the same cell line. nih.gov

The mechanism by which these peptides stimulate insulin secretion is thought to be multifaceted and may involve direct interaction with the β-cell membrane. nih.gov While these findings across the Brevinin-1 family are promising, it is crucial to underscore that the specific insulin-releasing potential of this compound has not yet been reported in the scientific literature.

Table 2: Insulin-Releasing Activity of Brevinin-1 Family Peptides Data presented below is for members of the Brevinin-1 family and not specifically for this compound.

PeptideCell LineKey FindingReference
Brevinin-1BRIN-BD11Stimulated insulin release in a concentration-dependent manner. nih.gov nih.gov
Brevinin-1EBRIN-BD11Showed significant insulin-releasing activity. researchgate.net researchgate.net
Brevinin-1PaBRIN-BD11Produced a 1.8-fold increase in insulin release. researchgate.net researchgate.net
Brevinin-1CBbBRIN-BD11Caused a dose-dependent stimulation of insulin release. nih.gov nih.gov

Structure Activity Relationship Sar of Brevinin 1ava and Its Analogs

Influence of Peptide Length and Amino Acid Composition on Biological Activity

Brevinin-1 (B586460) family peptides are typically composed of approximately 24 amino acid residues. nih.govresearchgate.netmdpi.com Their sequence generally features a hydrophobic N-terminal region, often containing a conserved FLP-tripeptide, a central hinge region frequently containing a Proline residue that induces a kink, and a C-terminal cyclic heptapeptide (B1575542) domain known as the "Rana box," formed by a disulfide bridge. nih.govresearchgate.netnih.gov

The length and composition of the peptide are fundamental to its function. Truncation, particularly at the N-terminal, has been shown to have a significant impact. For instance, a study on brevinin-1E amide demonstrated that deleting three amino acids from the N-terminal region dramatically reduced its hemolytic activity while not substantially affecting its antimicrobial potency. nih.gov This highlights the critical role of the N-terminal hydrophobic domain in cytotoxicity. nih.gov The amino acid sequence itself is poorly conserved across different species, with the exception of four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. nih.gov This natural variation provides a template for designing synthetic analogs with tailored properties.

Role of Net Charge and Hydrophobicity in Activity Modulation

A delicate balance between net positive charge and hydrophobicity is essential for the activity and selectivity of brevinin peptides. researchgate.netresearchgate.net

Net Charge: The cationic nature of brevinin peptides facilitates the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683). researchgate.netnih.gov Generally, an increased net positive charge enhances antimicrobial activity. researchgate.net However, studies have shown that if the net charge is reduced below a certain threshold (e.g., +4), a complete loss of antibacterial activity can occur. researchgate.netresearchgate.net Conversely, an excessive net charge can lead to increased hemolytic activity, compromising the peptide's selectivity for bacterial cells over host cells. researchgate.netresearchgate.net

Hydrophobicity: Hydrophobicity is a driving force for the insertion of the peptide into the lipid bilayer of the cell membrane. researchgate.net Most brevinin peptides possess strong hemolytic activity, which is largely attributed to their high hydrophobicity. mdpi.com The hydrophobic part of brevinin-1 peptides is primarily concentrated in the N-terminal region. researchgate.net Reducing the hydrophobicity of this domain can significantly decrease both antimicrobial and hemolytic activities. nih.gov Therefore, modulating hydrophobicity is a key strategy for reducing cytotoxicity. For example, in analogs of brevinin-1pl, a decrease in hydrophobicity was directly linked to reduced hemolytic activity. researchgate.net Ultimately, achieving an optimal balance between these two parameters is a primary goal in designing effective and non-toxic brevinin analogs. researchgate.net

Table 1: Physicochemical Properties of Brevinin-1pl and its Analogs
PeptideNet ChargeHydrophobicity (H)Source
Brevinin-1pl+60.583 frontiersin.org
Brevinin-1pl-2R+60.563 frontiersin.org
Brevinin-1pl-5R+60.563 frontiersin.org
Brevinin-1pl-6K+70.541 frontiersin.org
Brevinin-1pl-3H+40.627 frontiersin.org

Impact of Alpha-Helicity and Amphiphilicity on Membrane Interactions

In an aqueous solution, brevinin-1 peptides typically exist in a random coil conformation. nih.govresearchgate.net However, upon encountering a membrane-mimetic environment, they adopt an amphipathic α-helical structure. nih.govresearchgate.netmdpi.com This conformational change is critical for their membranolytic action.

Amphipathicity refers to the spatial segregation of hydrophobic and hydrophilic residues on opposite faces of the α-helix. biorxiv.orgfrontiersin.org This arrangement allows the peptide to orient itself parallel to the membrane surface, with its hydrophobic face inserting into the nonpolar lipid core of the membrane and its hydrophilic, charged face interacting with the polar lipid head groups and the aqueous environment. biorxiv.org This interaction perturbs the phospholipid bilayer, leading to membrane disruption and cell death. nih.govresearchgate.net The degree of α-helicity and the hydrophobic moment—a measure of amphipathicity—are directly related to the peptide's ability to bind to and disrupt membranes. uci.edu Studies have shown that a higher helical content and a greater hydrophobic moment generally lead to stronger membrane binding. uci.edu The C-terminal disulfide bridge in the "Rana box" helps to induce and stabilize this α-helical structure in a membrane-like environment. nih.gov

Effects of Specific Amino Acid Substitutions and Modifications

Strategic substitution of cationic amino acids can fine-tune the biological activity of brevinin analogs. A study on brevinin-1pl systematically replaced lysine (B10760008) residues with arginine or histidine, yielding important insights. frontiersin.orgnih.govnih.gov

Arginine Substitutions: Analogs with arginine substitutions (brevinin-1pl-2R and brevinin-1pl-5R) displayed enhanced antimicrobial activity against Gram-positive bacteria like Enterococcus faecium. frontiersin.org However, their efficacy against Gram-negative strains was reduced. frontiersin.orgnih.gov The arginine substitutions also led to increased hemolytic activity and faster bactericidal kinetics. nih.gov

Histidine Substitutions: Replacing lysine residues with histidine (brevinin-1pl-3H) diminished the peptide's activity against Gram-negative bacteria and some Gram-positive strains like MRSA. frontiersin.orgnih.gov However, this substitution also significantly reduced hemolysis, thereby improving the peptide's therapeutic selectivity. frontiersin.orgnih.gov

Table 2: Antimicrobial Activity (MIC, µM) of Brevinin-1pl Analogs
PeptideS. aureusMRSAE. faecalisE. coliK. pneumoniaeP. aeruginosaSource
Brevinin-1pl224448 frontiersin.orgfrontiersin.org
Brevinin-1pl-2R224448 frontiersin.orgfrontiersin.org
Brevinin-1pl-5R2228816 frontiersin.orgfrontiersin.org
Brevinin-1pl-6K448448 frontiersin.orgfrontiersin.org
Brevinin-1pl-3H448>64>64>64 frontiersin.orgfrontiersin.org

Incorporating D-amino acids in place of their natural L-enantiomers is a common strategy to enhance peptide stability against proteolytic degradation. nih.gov This modification can also be used to modulate biological activity and control hemolysis. nih.gov In a study of the brevinin-1 analog B1LTe, systematic D-amino acid substitutions were performed. nih.gov

Replacing the 9th residue, Alanine, with L-Leucine (in analog 9 L) led to a significant reduction in antibacterial activity. nih.gov However, when D-Leucine was used for the substitution at the same position (analog D-9 L), the resulting peptide showed remarkably enhanced antibacterial efficacy against all tested bacteria, even surpassing the parent peptide in some cases. nih.gov Further substitution of the 10th residue, Alanine, with D-Leucine (in analog 9L10L) augmented the activity against Gram-negative strains even more. nih.gov In contrast, substituting Lysine with D-Arginine within the C-terminal "Rana-Box" resulted in only a modest enhancement of activity. nih.gov These results indicate that the position and type of D-amino acid substitution are critical for its functional impact.

Modifications at the termini of brevinin peptides are a powerful tool for altering their SAR profile.

N-terminal Modifications: Acetylation of the N-terminus can remove the positive charge, which in some cases increases peptide stability. sigmaaldrich.com Truncation of the N-terminal hydrophobic region is a particularly effective strategy. Deleting the first few hydrophobic amino acids can lead to a substantial decrease in hemolytic activity, often with only a moderate reduction in antimicrobial power, thus widening the therapeutic window. nih.govnih.gov

C-terminal Modifications: The C-terminus of brevinin-1 peptides is characterized by the "Rana box," a disulfide-bridged loop (Cys¹⁸-Cys²⁴). nih.govnih.gov This cyclic structure contributes to the stability and helicity of the peptide. nih.gov However, studies have shown that the disulfide bridge is not always essential for strong antimicrobial activity. nih.govmdpi.com Linearized analogs, where the disulfide bridge is eliminated, can retain significant antibacterial effects while sometimes showing reduced hemolytic activity compared to their cyclic counterparts. nih.govnih.gov Furthermore, the location of the Rana box is also important; transposing the C-terminal sequence to a central position in brevinin-1E led to a considerable reduction in hemolysis without a loss of antibacterial function. nih.gov Amidation of the C-terminus is another common modification that neutralizes the negative charge of the carboxyl group, which can increase stability and mimic native proteins. sigmaaldrich.com

Rational Design and Engineering of Brevinin 1ava Analogs

Strategies for Enhancing Antimicrobial and Anti-proliferation Efficacy

A primary goal in engineering brevinin analogs is to enhance their therapeutic index—maximizing their ability to kill microbial or cancer cells while minimizing harm to host cells. nih.govnih.gov This is achieved through various strategic modifications to the peptide's amino acid sequence.

Amino Acid Substitution: Strategic replacement of specific amino acids is a common and effective approach.

Cationic Residue Substitution: Increasing the net positive charge of a peptide can enhance its initial electrostatic attraction to negatively charged bacterial membranes. Substituting neutral or hydrophobic residues with cationic amino acids like lysine (B10760008) (Lys) or arginine (Arg) has been a key strategy. For instance, in a study on brevinin-1PLb and brevinin-1PLc, a novel peptide, B1A, was designed by substituting an asparagine residue with lysine, aiming to combine the advantageous properties of both parent peptides. nih.gov Similarly, replacing lysine with arginine in brevinin-1pl analogs (brevinin-1pl-2R and brevinin-1pl-5R) enhanced their activity against Gram-positive bacteria. nih.govnih.govfrontiersin.org Arginine's guanidinium (B1211019) group is thought to form more effective interactions with the phosphate (B84403) head groups of bacterial membranes. nih.govfrontiersin.org

Hydrophobicity and Amphipathicity Modulation: The amphipathic α-helical structure is crucial for the membrane-disrupting activity of brevinin peptides. nih.govnih.gov Modifying hydrophobicity can significantly impact this function. In one study, N-terminal truncations and tryptophan (Trp) insertions were used to alter the hydrophobicity of designed analogs. nih.gov However, a delicate balance is required; for example, the lysine substitution in brevinin-1pl-6K led to reduced hydrophobicity and decreased activity against Gram-positive bacteria. nih.govnih.govfrontiersin.org Conversely, a histidine substitution in brevinin-1pl-3H reduced hemolytic activity despite an increase in hydrophobicity, indicating improved selectivity. nih.govnih.govfrontiersin.org

D-Amino Acid Substitution: To improve stability against proteases and enhance selectivity, researchers have incorporated D-amino acids. A study on the brevinin-1 (B586460) analog B1LTe involved systematically replacing leucine (B10760876) and lysine residues with their D-enantiomeric counterparts. nih.gov The resulting analog, 5R, showed high selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes, both in their planktonic and biofilm forms. nih.gov

Peptide Truncation: Shortening the peptide chain is another strategy aimed at reducing manufacturing costs and, in some cases, toxicity. N-terminal truncation of brevinin peptides has been explored to create shorter analogs. nih.gov A study on a novel brevinin-1 peptide from Odorrana schmackeri demonstrated that designed shorter analogs (OSd, OSe, and OSf) exhibited broad-spectrum antibacterial effects and good stability. nih.govmdpi.comnih.gov These truncated peptides still possessed rapid bactericidal ability by disrupting membrane permeability. nih.govmdpi.com

The following table summarizes the antimicrobial activity of engineered brevinin-1 analogs from a study on brevinin-1pl, showcasing the impact of specific amino acid substitutions.

PeptideModificationMIC (μM) vs. S. aureusMIC (μM) vs. MRSAMIC (μM) vs. E. coli
Brevinin-1plParent Peptide228
Brevinin-1pl-2RLys to Arg substitution in "Rana box"2216
Brevinin-1pl-5RAll Lys to Arg substitution1132
Brevinin-1pl-3HHis substitution4416
Brevinin-1pl-6KLys substitution8816

Data sourced from studies on brevinin-1pl engineering. nih.govfrontiersin.org

In addition to antimicrobial activity, brevinin analogs have shown anti-proliferation efficacy against cancer cells. The novel peptide Brevinin-1EG demonstrated broad-spectrum anti-proliferative activity against several human cancer cell lines, including U-2OS (osteosarcoma), HepG2 (liver), HT-29 (colon), and A549 (lung), with IC₅₀ values ranging from 15 to 22 μg/mL. researchgate.net Similarly, brevinin-1pl and its analogs showed significant inhibitory effects against MCF-7 breast cancer and H838 non-small cell lung cancer cells. nih.govfrontiersin.org

Computational Modeling and In Silico Approaches for Peptide Design

Computational and in silico methods are increasingly integral to the rational design of novel peptides, allowing for the prediction of structural and functional properties before costly and time-consuming chemical synthesis. nih.govreddit.comamazon.com These approaches help in understanding the structure-activity relationships that govern peptide function.

For brevinin-related peptides, computational tools are used for:

Structural Prediction: Homology modeling and ab initio modeling are used to predict the three-dimensional structure of peptide analogs. Circular dichroism (CD) analysis is then often used to experimentally confirm theoretical predictions, such as the formation of α-helical structures in membrane-mimicking environments. mdpi.comnih.govresearchgate.net

Molecular Docking: This technique simulates the interaction between a peptide and a target, such as a bacterial membrane or a specific receptor. In the design of hybrid immunomodulatory peptides, molecular docking was used to analyze the binding modes of the peptides to the TLR4-MD-2 complex, helping to select the most promising candidate. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of peptides in different environments. mdpi.com For a brevinin-1 analog, 5R, in silico approaches were employed to reveal the mechanism of its interaction with bacterial membranes, elucidating how it causes membrane perturbation and collapses the proton motive force. nih.gov

Analysis of Physicochemical Properties: Web servers and bioinformatics tools are used to calculate key parameters like hydrophobicity, helical content, and net charge, which are then correlated with experimental results on antimicrobial and hemolytic activity. nih.govnih.gov For example, helical wheel projections are commonly generated to visualize the amphipathic nature of designed peptides, which is critical for their membrane-disrupting function. nih.govnih.gov

These computational approaches accelerate the design-build-test cycle, enabling a more targeted and efficient search for potent and non-toxic peptide therapeutics.

Development of Hybrid Peptides and Derivatives

Hybridization is a powerful strategy that combines functional domains from two or more different peptides to create a new molecule with enhanced or novel properties. mdpi.comjapsonline.com The goal is often to merge the high potency of one peptide with the target specificity or lower toxicity of another.

A notable example is the development of the SAMA peptide, a hybrid created from fragments of brevinin-1E and bombolitin IV. japsonline.com Brevinin-1E is known for its potent, broad-spectrum antimicrobial activity but is limited by high hemolytic activity. japsonline.com By merging a region of brevinin-1E with a fragment from bombolitin IV, researchers designed the SAMA peptide, which displayed promising antimicrobial and antibiofilm activities with significantly lower hemolytic effects compared to the parent peptides. japsonline.com In silico characterization was a key step in optimizing the hybrid's physicochemical parameters before its synthesis and experimental validation. japsonline.com

Another approach involves conjugating peptides to other molecules to improve their efficacy. While not strictly hybridization, the conjugation of the amphiphilic cyclic peptide [R4W4] with levofloxacin (B1675101) demonstrates the potential of such derivative strategies to improve the antibacterial activity of existing antibiotics. researchgate.net These examples highlight a creative avenue in peptide engineering, where functional parts of brevinins can be combined with other molecular entities to generate advanced therapeutic candidates.

Future Research Directions for Brevinin 1ava

Elucidation of Detailed Molecular Interactions and Cellular Pathways

A fundamental avenue of future research will be to delineate the precise molecular interactions of Brevinin-1AVa with microbial and host cell membranes. While it is generally understood that brevinin peptides interact with the negatively charged phospholipids (B1166683) of bacterial membranes, the specific binding partners and the exact mechanism of membrane perturbation for this compound remain unknown. nih.gov Future studies should employ techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to determine the three-dimensional structure of this compound when bound to membrane mimetics. nih.gov This will reveal the critical amino acid residues involved in membrane insertion and disruption.

Furthermore, identifying the downstream cellular pathways affected by this compound in both prokaryotic and eukaryotic cells is crucial. For instance, research on other brevinins, such as Brevinin-2R, has shown that they can induce cell death through mechanisms involving the lysosomal-mitochondrial pathway. nih.gov Investigating whether this compound triggers similar or novel cell death pathways, such as apoptosis or necrosis, in target cells will provide a more complete understanding of its mode of action. nih.gov

Exploration of Novel Biological Activities

Beyond its established antibacterial potential, future research should explore other putative biological activities of this compound. frontiersin.org The brevinin family has demonstrated a wide range of bioactivities, including antifungal, antiviral, and anticancer effects. nih.govresearchgate.net Systematic screening of this compound against a panel of pathogenic fungi, enveloped viruses, and various cancer cell lines could uncover novel therapeutic applications. nih.govnih.gov

Moreover, the immunomodulatory effects of this compound warrant deeper investigation. frontiersin.org Studies on other brevinins, like Brevinin-1GHd, have revealed their ability to neutralize lipopolysaccharide (LPS) and modulate the release of inflammatory cytokines. frontiersin.orgnih.gov Future research should assess the capacity of this compound to influence the host immune response, which could be pivotal for its development as an anti-inflammatory or immune-enhancing agent. frontiersin.org

Advanced Peptide Engineering for Targeted Applications

A significant hurdle for the clinical application of many brevinin peptides is their inherent toxicity to host cells. nih.gov Therefore, a key future direction is the advanced engineering of this compound to enhance its therapeutic index. This can be achieved through various strategies, including amino acid substitutions to modulate hydrophobicity and net charge, which are known to influence both antimicrobial potency and hemolytic activity. mdpi.comfrontiersin.org

Creating a library of this compound analogs and systematically evaluating their structure-activity relationships will be essential. researchgate.net For example, truncating the peptide or replacing specific residues could lead to analogs with reduced cytotoxicity while retaining or even improving antimicrobial efficacy. mdpi.com Furthermore, the development of peptidomimetics with modified backbones or disulfide bond mimetics could improve stability against proteases, a critical factor for in vivo applications. nih.gov

Role in Host Immunity and Innate Defense Mechanisms

Understanding the natural role of this compound in the innate immune system of its source organism is a vital area for future research. As a component of the host's first line of defense, antimicrobial peptides like the brevinins are crucial for protection against invading pathogens. tubitak.gov.tr Investigating the expression levels of the gene encoding this compound in response to different microbial challenges could provide insights into its physiological function.

Furthermore, exploring how this compound interacts with and modulates the activity of host immune cells, such as macrophages and neutrophils, will be critical. proteopedia.org This research could reveal its potential to not only directly kill pathogens but also to orchestrate a more effective and regulated host immune response, a key feature of many host defense peptides. proteopedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.